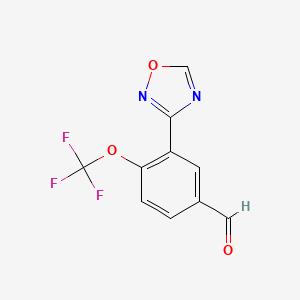
3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a difluoromethoxy group and a pyrazolyl group, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes substitution reactions to introduce the difluoromethoxy and pyrazolyl groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and pyrazolyl groups may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
相似化合物的比较
Similar Compounds
- 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)pyridine
- 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)benzene
Uniqueness
Compared to similar compounds, 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine offers unique structural features that may result in different reactivity and biological activity. The presence of the piperidine ring, in particular, can influence its pharmacokinetic properties and interaction with biological targets.
属性
分子式 |
C9H13F2N3O |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H13F2N3O/c10-9(11)15-8-1-6(2-12-5-8)7-3-13-14-4-7/h3-4,6,8-9,12H,1-2,5H2,(H,13,14) |
InChI 键 |
ALHFBCTVMFNVMN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNCC1OC(F)F)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)


![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)
![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)



![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)


